molecular formula C25H30F3N3O3 B032949 2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile CAS No. 885340-13-6

2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile

Número de catálogo: B032949
Número CAS: 885340-13-6
Peso molecular: 477.5 g/mol
Clave InChI: BJOFTYXQHZTKMG-GOSISDBHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile is a useful research compound. Its molecular formula is C25H30F3N3O3 and its molecular weight is 477.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile (CAS Number: 885340-13-6) is a complex organic compound primarily recognized as an impurity in the synthesis of Silodosin, an α1A-adrenoceptor antagonist used for treating benign prostatic hyperplasia (BPH). This article explores its biological activity, including pharmacological effects, potential therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC25H30F3N3O3
Molecular Weight477.52 g/mol
Purity>95% (HPLC)
Storage Temperature+4°C
SolubilitySlightly soluble in chloroform, ethyl acetate, and methanol

The biological activity of this compound is closely linked to its role as an impurity in Silodosin synthesis. Silodosin selectively blocks α1A-adrenoceptors in the prostate and bladder neck, leading to relaxation of smooth muscle and alleviation of urinary symptoms associated with BPH. The structural similarities suggest that this compound may exhibit similar pharmacological properties.

Biological Activity and Pharmacology

Research indicates that compounds with similar structures can influence various biological pathways:

Case Studies

While direct case studies on 2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2R)-... are scarce due to its classification as an impurity, related research provides insights into its potential effects:

  • Study on Silodosin : Clinical trials have demonstrated that Silodosin significantly improves urinary symptoms in men with BPH. The presence of impurities like 2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2R)-... may not significantly alter the efficacy but could impact safety profiles due to unknown interactions.
  • Indole Derivative Research : Other indole-based compounds have been studied for their anti-inflammatory and anti-cancer properties. For instance, a study highlighted the ability of indole derivatives to induce apoptosis in cancer cells through various pathways.

Aplicaciones Científicas De Investigación

Role as an Impurity in Drug Synthesis

Silodosin Production : The primary application of 2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2R)-... is its role as an impurity in the synthesis of Silodosin. Understanding and controlling impurities is crucial in pharmaceutical manufacturing to ensure drug safety and efficacy. The presence of this compound in Silodosin formulations necessitates rigorous analytical methods to quantify and characterize impurities to meet regulatory standards.

Mechanistic Studies

Pharmacological Research : Research involving this compound can provide insights into the pharmacodynamics and pharmacokinetics of Silodosin. By studying how this impurity interacts with biological systems, researchers can better understand the mechanisms of action of α1A-adrenoceptor antagonists and their effects on smooth muscle relaxation in the prostate.

Development of Analytical Methods

Quality Control : The identification and quantification of 2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2R)-...] are essential for quality control in pharmaceutical manufacturing. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed techniques for analyzing this compound during the production of Silodosin to ensure compliance with safety regulations.

Structure-Activity Relationship (SAR) Studies

Drug Design : The structural characteristics of this compound can be leveraged in SAR studies to design new derivatives with improved efficacy or reduced side effects. By modifying functional groups or substituents on the indole ring or hydroxypropyl chain, researchers can explore new therapeutic candidates that may offer better selectivity or potency against specific targets.

Case Study 1: Impurity Profiling in Silodosin Formulations

In a study published by a pharmaceutical research group, the impurity profile of Silodosin was examined using advanced chromatographic techniques. The study highlighted the significance of monitoring the levels of 2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2R)-...] throughout various stages of synthesis and formulation to ensure patient safety and drug efficacy.

Case Study 2: Pharmacokinetic Studies

Another research effort focused on the pharmacokinetic behavior of Silodosin and its impurities, including 2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2R)-...]. The findings indicated that while the primary drug exhibited predictable absorption and distribution profiles, the impurity's impact on metabolism was minimal but required further investigation to rule out any potential adverse effects.

Análisis De Reacciones Químicas

Nitrile Group (-C≡N)

The nitrile group is highly polar and reactive, participating in:

  • Hydrolysis : Under acidic/basic conditions, it forms carboxylic acids or amides. R C NH3O+/OHR COOHorR CONH2\text{R C N}\xrightarrow{\text{H}_3\text{O}^+/\text{OH}^-}\text{R COOH}\quad \text{or}\quad \text{R CONH}_2 This reaction is critical to avoid nitrile impurity formation during Silodosin synthesis .
  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd) converts nitriles to primary amines.

Amino Group (-NH-)

The secondary amine in the side chain can undergo:

  • Alkylation/Acylation : Reacting with alkyl halides or acyl chlorides to form tertiary amines or amides.
  • Oxidation : Susceptible to oxidation by peroxides or metal oxides, forming nitroxides.

Hydroxyl Group (-OH)

The 3-hydroxypropyl group may participate in:

  • Esterification : Reaction with carboxylic acids/anhydrides (e.g., acetic anhydride).
  • Oxidation : Conversion to a ketone or carboxylic acid under strong oxidizing agents (e.g., KMnO₄).

Ether Linkage (-O-)

The trifluoroethoxy-phenoxy ether is generally stable but can undergo cleavage under extreme acidic conditions (e.g., HI) .

Stability and Degradation Pathways

Stability studies indicate the compound should be stored at 2–8°C to prevent degradation . Key degradation pathways include:

  • Hydrolytic Degradation :
    • Nitrile → Amide (in aqueous media).
    • Predicted pKa: 14.84 ± 0.10, indicating susceptibility to base-catalyzed hydrolysis .
  • Oxidative Degradation :
    • Hydroxypropyl group → Ketone (under oxidative stress).
  • Photodegradation :
    • Indole core may degrade under UV light, forming ring-opened products.
ConditionDegradation PathwayProducts
Acidic (pH < 3)Ether cleavage, nitrile hydrolysisPhenolic compounds, carboxylic acids
Basic (pH > 10)Amine oxidation, nitrile hydrolysisNitroxides, amides
High TemperatureDehydration of alcoholAlkene formation

Synthetic Modifications

The compound’s structure allows for targeted modifications:

  • Nitrile to Amide : Using H₂O₂/NaOH to produce Silodosin .
  • Side Chain Alteration : Replacing the trifluoroethoxy group with other substituents to study structure-activity relationships .

Analytical Characterization

Key spectral data for reaction monitoring:

  • MS (ESI) : m/z 477.2239 [M+H]⁺ .
  • ¹H NMR : Peaks at δ 1.2–1.4 (propyl CH₃), δ 3.2–3.8 (methylene groups), δ 6.8–7.2 (aromatic protons) .

Propiedades

IUPAC Name

1-(3-hydroxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30F3N3O3/c1-18(30-8-12-33-22-5-2-3-6-23(22)34-17-25(26,27)28)13-19-14-20-7-10-31(9-4-11-32)24(20)21(15-19)16-29/h2-3,5-6,14-15,18,30,32H,4,7-13,17H2,1H3/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOFTYXQHZTKMG-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=C(C(=C1)C#N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.